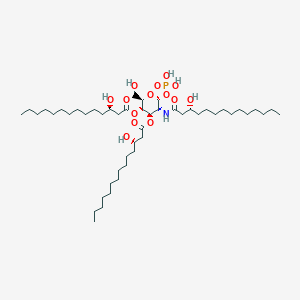
2-Chlor-6,7-Dimethoxy-3H-chinazolin-4-on
Übersicht
Beschreibung
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is the serine protease dipeptidyl peptidase IV . This enzyme plays a crucial role in glucose metabolism, making it a significant target for managing metabolic diseases.
Mode of Action
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one interacts with its target by inhibiting the activity of the dipeptidyl peptidase IV enzyme . This inhibition results in an increase in the levels of incretin hormones, which stimulate a decrease in blood glucose levels.
Biochemical Pathways
The compound affects the glucose metabolic pathway. By inhibiting dipeptidyl peptidase IV, it increases the levels of incretin hormones, GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic polypeptide). These hormones enhance insulin synthesis and release, which in turn promotes the reduction of blood glucose levels .
Result of Action
The molecular effect of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one involves the inhibition of dipeptidyl peptidase IV, leading to an increase in incretin hormone levels . On a cellular level, this results in enhanced insulin synthesis and release, promoting a decrease in blood glucose levels.
Action Environment
The action, efficacy, and stability of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability, with a recommended storage temperature of 2-8°C . Furthermore, factors such as pH and the presence of other substances can potentially impact the compound’s efficacy and interaction with its target.
Biochemische Analyse
Biochemical Properties
Quinazolinone derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic
Cellular Effects
Some quinazolinone derivatives have shown significant inhibition of cell viability in certain cancer cell lines .
Molecular Mechanism
It is known that quinazolinone derivatives can participate in various chemical reactions, such as the allylation of carbonyl compounds and the benzylation of carbonyl .
Temporal Effects in Laboratory Settings
Quinazolinones are generally stable to mild acid and alkaline treatment .
Metabolic Pathways
Quinazolinone derivatives have been found to exhibit a broad range of biological activities, suggesting that they may interact with various enzymes and cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one typically involves the reaction of 2-amino-5,6-dimethoxybenzoic acid with phosphoryl chloride to form 2-chloro-6,7-dimethoxyquinazoline, which is then oxidized to yield the desired product . The reaction conditions often require anhydrous environments and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Chloro-6,7-dimethoxy-3H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its ability to inhibit EGFR and its potential as an anticancer agent make it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-chloro-6,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOAGRILJPETJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443457 | |
| Record name | 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20197-86-8 | |
| Record name | 2-CHLORO-6,7-DIMETHOXY-3H-QUINAZOLIN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)


![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)





